L-glycero-alpha-D-manno-Heptopyranose
Description
Structure
2D Structure
Properties
CAS No. |
130272-67-2 |
|---|---|
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6+,7-/m0/s1 |
InChI Key |
BGWQRWREUZVRGI-QQABCQGCSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glycero-D-mannoheptose can be synthesized through various methods. One efficient approach involves the use of orthoester methodology for the differentiation of all three positions of the sugar core. This method employs O6, O7-tetraisopropyl disiloxyl (TIPDS) protecting groups for the exocyclic positions, followed by regioselective opening toward 7-OH acceptors . Another method involves the biosynthesis pathway in Escherichia coli, where enzymes such as GmhA, HldE, and GmhB catalyze the intermediate steps leading to the synthesis of ADP-L-glycero-β-D-manno-heptose .
Industrial Production Methods: Industrial production of L-Glycero-D-mannoheptose often involves microbial synthesis using genetically engineered bacteria. For example, Corynebacterium glutamicum can be metabolically engineered to produce sedoheptulose, a precursor to L-Glycero-D-mannoheptose, from glucose .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring facilitates electrophilic substitution, primarily at positions activated by substituents.
Mechanistic Insights :
-
TiCl₄ promotes Friedel-Crafts acylation via a six-coordinated sigma-type EDA complex, with nitromethane acting as both solvent and oxidant .
-
Steric repulsion between methyl and acyl groups destabilizes intermediates, favoring equilibrium between C- and O-acylated products .
Nucleophilic Reactions
The carbonyl group at position 4 and electron-withdrawing chlorine enhance susceptibility to nucleophilic attack.
Mechanistic Insights :
-
Aldol condensation involves base-promoted enolate formation, followed by intramolecular oxa-Michael addition .
-
SmI₂-mediated cyanide addition proceeds via a single-electron transfer mechanism .
Oxidation and Reduction
Controlled oxidation/reduction modifies the chromenone scaffold for pharmacological appl
Scientific Research Applications
L-glycero-α-D-manno-Heptopyranose and its derivatives are utilized in diverse research and development applications, including pharmaceutical development, biotechnology, the food industry, cosmetics, and academic research . Researchers have used this compound in synthesizing glycosylated molecules, crucial for developing vaccines and therapeutic agents .
Scientific Research Applications
L-glycero-α-D-manno-heptopyranose is a major component of the lipopolysaccharide (LPS) inner core of many Gram-negative bacteria . Structures containing L,D-heptose have been studied for their binding to antibacterial monoclonal antibodies, interactions with C-type lectins, and potential as diagnostic tools for bacterial infections . The core regions of bacterial lipopolysaccharides, which contain multiple units of L-glycero-D-manno heptoses, are highly conserved structurally, making them an epitope of interest for new antibiotics and vaccines .
Synthesis and Differentiation
Synthetic efforts have focused on creating efficient methods for producing and differentiating L-glycero-D-manno-heptose and its D-glycero-D-manno heptose epimer . A practical synthesis of crystalline 1,2,3,4,6,7-hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose from L-lyxose has been developed, involving a simple four-step sequence and requiring only two recrystallizations . This process can be performed on a scale greater than 100 mmol, yielding 41 g of the target compound . An optimized synthetic strategy has been reported for differentiating both L-glycero and D-glycero-D-manno heptose scaffolds, based on an orthoester methodology for differentiating all three positions of the sugar core using a O6, O7-tetraisopropyl disiloxyl protecting group for the exocyclic positions .
Case Studies and Research Findings
- ADP-activated Heptoses: A series of anomeric phosphates and ADP-activated L-glycero- and D-glycero-D-manno-heptopyranoses have been prepared in high overall yields, providing model compounds and substrates for elucidating biosynthetic pathways and glycosyl transfer reactions of nucleotide-activated bacterial heptoses .
- Neisseria meningitidis Derivatives: L-glycero-α-D-manno-heptopyranose-containing disaccharide derivatives of the Neisseria meningitidis dephosphorylated inner-core region have been synthesized .
- Capsular Polysaccharide Biosynthesis: Heptose residues have been identified as l-glycero-d-manno-heptose in the capsular polysaccharide biosynthesis of Gram-negative bacteria .
Mechanism of Action
L-Glycero-D-mannoheptose exerts its effects primarily through its role in the biosynthesis of LPS in Gram-negative bacteria. The compound is a key component of the LPS core, which interacts with outer membrane proteins and divalent cations to maintain the structural integrity of the bacterial outer membrane . The biosynthesis pathway involves several enzymes, including GmhA, HldE, and GmhB, which catalyze the formation of ADP-L-glycero-β-D-manno-heptose .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Heptoses
Key Insight: The α-anomeric configuration of L-glycero-α-D-manno-Heptopyranose is critical for its incorporation into LPS cores, as β-anomers (e.g., ADP-D-glycero-β-D-manno-heptose) exhibit lower efficiency as heptosyltransferase substrates .
Nucleotide-Activated Derivatives
Data :
- Enzymatic synthesis of ADP-L-glycero-α-D-manno-heptose achieves ~80% yield , while chemical synthesis of GDP derivatives requires laborious α/β separation (~50% yield) .
- HldE kinase shows strict specificity for heptose-7-phosphate, rejecting analogs with modified C2/C3 hydroxyls .
Oligosaccharide Fragments
Key Finding: Phosphate or phosphonoethylamine modifications at C4/C6 enhance antigenicity and are conserved in pathogenic LPS cores .
Physicochemical and Analytical Data
Q & A
Basic Research Questions
Q. How is the structure of L-glycero-alpha-D-manno-Heptopyranose determined in bacterial lipopolysaccharides (LPS)?
- Methodological Answer : Structural elucidation involves deacylation of LPS using hot alkali, followed by chromatographic separation of core oligosaccharides. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for identifying glycosidic linkages and sugar configurations. For example, the α1→2-linked heptoglycan in Klebsiella pneumoniae LPS was confirmed via 2D-NMR (COSY, TOCSY) and methylation analysis . Nonstoichiometric substitutions (e.g., D-GlcpN at O-4 of GalpA) are quantified using high-resolution MS and comparative analysis with mutant strains.
Q. What analytical techniques are used to resolve ambiguities in heptose stereochemistry?
- Methodological Answer : Stereochemical assignments rely on gas chromatography (GC) coupled with mass spectrometry after derivatization (e.g., per-O-trimethylsilylation). Polarimetry and X-ray crystallography of crystalline derivatives (e.g., 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-alpha-D-manno-heptopyranose) provide definitive confirmation of the α-D-manno configuration. Discrepancies in linkage assignments are resolved using tandem MS/MS and collision-induced dissociation (CID) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to address cost and scalability challenges?
- Methodological Answer : Chemical synthesis from readily available sugars (e.g., D-mannose) involves protective group strategies (e.g., benzyl or acetyl groups) to control regioselectivity. For example, Stanetty & Baxendale (2015) achieved large-scale synthesis via sequential acetylation and crystallization of intermediates. Enzymatic approaches using heptosyltransferases are emerging but require optimization of expression systems and substrate specificity .
Q. What experimental strategies resolve contradictions in nonstoichiometric substitutions within LPS heptoglycans?
- Methodological Answer : Comparative lipid A analysis using MALDI-TOF MS identifies heterogeneous fatty acid substitutions (e.g., 3-O-tetradecanoyltetradecanoic acid vs. 3-O-dodecanoyl variants). For core oligosaccharides, isotopic labeling and quantitative NMR integrate minor components (e.g., traces of 2-hydroxytetradecanoic acid). Mutagenesis studies in K. pneumoniae clarify biosynthetic pathways for variable substitutions .
Q. How can the immunogenicity of this compound-containing LPS be evaluated preclinically?
- Methodological Answer : Immunization protocols in BALB/c mice with purified LPS generate monoclonal antibodies (mAbs). Antigen specificity is confirmed via ELISA against LPS from diverse Gram-negative bacteria. Competitive inhibition assays using synthetic heptose derivatives (e.g., methyl glycosides) map epitope recognition patterns .
Q. What methodologies enable correlation of heptose modifications with bacterial evasion of host immune responses?
- Methodological Answer : LPS from clinical isolates is profiled using lectin arrays and surface plasmon resonance (SPR) to assess interactions with host receptors (e.g., TLR4/MD-2). Knockout strains lacking heptose biosynthetic genes (e.g., waaC) are used in macrophage uptake assays to quantify phagocytosis efficiency .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
